![molecular formula C10H9NO2S B15205828 1-(5-(Methylthio)benzo[d]oxazol-2-yl)ethanone](/img/structure/B15205828.png)
1-(5-(Methylthio)benzo[d]oxazol-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-(Methylthio)benzo[d]oxazol-2-yl)ethanone is a chemical compound that belongs to the class of benzoxazole derivatives Benzoxazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(Methylthio)benzo[d]oxazol-2-yl)ethanone typically involves the reaction of 2-aminophenol with carbon disulfide in the presence of potassium hydroxide to form benzo[d]oxazole-2-thiol. This intermediate is then reacted with methyl iodide to introduce the methylthio group. Finally, the ethanone moiety is introduced through an acylation reaction using acetyl chloride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving the use of advanced catalytic systems and continuous flow reactors to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(5-(Methylthio)benzo[d]oxazol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, particularly at the 5-position, due to the electron-donating effect of the methylthio group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles like halogens, nitrating agents.
Major Products Formed:
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated benzoxazole derivatives.
Applications De Recherche Scientifique
1-(5-(Methylthio)benzo[d]oxazol-2-yl)ethanone has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(5-(Methylthio)benzo[d]oxazol-2-yl)ethanone involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Benzo[d]oxazole-2-thiol: Shares the benzoxazole core but lacks the methylthio and ethanone groups.
1-(5-Bromobenzo[d]oxazol-2-yl)ethanone: Similar structure but with a bromine atom instead of a methylthio group.
2-(Methylthio)benzoxazole: Lacks the ethanone moiety but has the methylthio group on the benzoxazole ring.
Uniqueness: 1-(5-(Methylthio)benzo[d]oxazol-2-yl)ethanone is unique due to the combination of the methylthio group and the ethanone moiety, which imparts distinct chemical properties and potential biological activities.
Propriétés
Formule moléculaire |
C10H9NO2S |
|---|---|
Poids moléculaire |
207.25 g/mol |
Nom IUPAC |
1-(5-methylsulfanyl-1,3-benzoxazol-2-yl)ethanone |
InChI |
InChI=1S/C10H9NO2S/c1-6(12)10-11-8-5-7(14-2)3-4-9(8)13-10/h3-5H,1-2H3 |
Clé InChI |
SXFGFTCBPZOKTC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=NC2=C(O1)C=CC(=C2)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


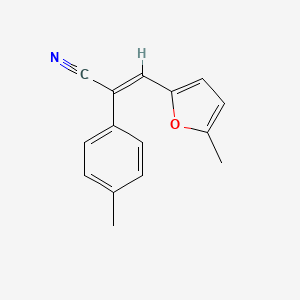
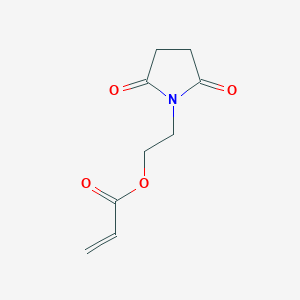

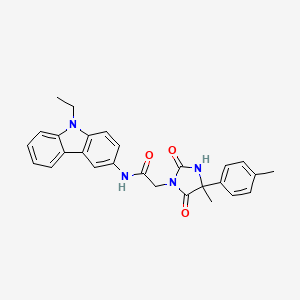
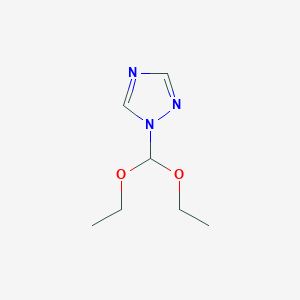
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-6-carboxaldehyde](/img/structure/B15205791.png)
![(6S)-5-Azaspiro[2.4]heptane-6-carboxylic acid methyl ester](/img/structure/B15205796.png)
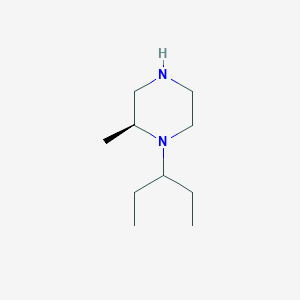
![2-Ethoxybenzo[d]oxazole-4-carbonitrile](/img/structure/B15205806.png)
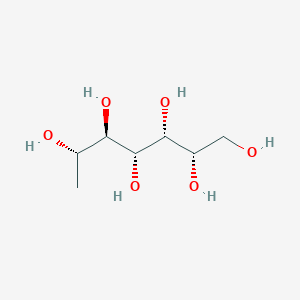
![4-Bromo-2-(difluoromethyl)benzo[d]oxazole](/img/structure/B15205821.png)

![(R)-6,7-Dihydro-5h-pyrrolo[1,2-a]imidazol-6-amine](/img/structure/B15205835.png)

